molecular formula C19H40N4O14S B1202924 Gentamicin B sulfate CAS No. 43169-50-2

Gentamicin B sulfate

Cat. No.: B1202924
CAS No.: 43169-50-2
M. Wt: 580.6 g/mol
InChI Key: DSKCFEUMUAHNEE-NYKBMUPHSA-N
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Scientific Research Applications

Mechanism of Action

Gentamicin works by inhibiting essential protein synthesis in the bacterial cell required for survival . It is used in the treatment of severe gram-negative infections and also has some activity against coagulase-positive staphylococci .

Preparation Methods

Synthetic Routes and Reaction Conditions: Betamicin sulfate is produced through a fermentation process involving the bacterium Micromonospora purpurea . The fermentation process yields a mixture of gentamicin components, which are then purified to obtain betamicin sulfate. The primary components include gentamicin C1, C1a, C2, and C2a .

Industrial Production Methods: The industrial production of betamicin sulfate involves large-scale fermentation followed by purification using chromatographic techniques. High-performance liquid chromatography (HPLC) with charged aerosol detection is commonly used to separate and quantify the different components of betamicin sulfate . The process ensures the removal of impurities and degradation products, resulting in a high-purity final product .

Chemical Reactions Analysis

Types of Reactions: Betamicin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified aminoglycoside derivatives with enhanced antibacterial activity and reduced toxicity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Gentamicin B sulfate involves the modification of the Gentamicin C complex. The process involves the sulfation of the amino group of the glucosamine moiety of Gentamicin C complex to form Gentamicin B sulfate.", "Starting Materials": [ "Gentamicin C complex", "Sulfuric acid", "Methanol", "Water" ], "Reaction": [ "Gentamicin C complex is dissolved in methanol", "Sulfuric acid is added to the solution and the mixture is stirred for 24 hours", "The reaction mixture is neutralized with sodium hydroxide", "The resulting solution is extracted with chloroform to remove impurities", "The aqueous solution is treated with sodium sulfate to remove excess water", "The solution is filtered and the filtrate is concentrated", "The crude Gentamicin B sulfate is purified by chromatography" ] }

CAS No.

43169-50-2

Molecular Formula

C19H40N4O14S

Molecular Weight

580.6 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid

InChI

InChI=1S/C19H38N4O10.H2O4S/c1-19(29)5-30-17(13(28)16(19)23-2)32-14-6(21)3-7(22)15(12(14)27)33-18-11(26)10(25)9(24)8(4-20)31-18;1-5(2,3)4/h6-18,23-29H,3-5,20-22H2,1-2H3;(H2,1,2,3,4)/t6-,7+,8-,9-,10+,11-,12-,13-,14+,15-,16-,17-,18-,19+;/m1./s1

InChI Key

DSKCFEUMUAHNEE-NYKBMUPHSA-N

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)N)O.OS(=O)(=O)O

SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O.OS(=O)(=O)O

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O.OS(=O)(=O)O

Related CAS

36889-15-3 (Parent)

Synonyms

gentamicin B
gentamicin B sulfate
gentamicin B1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gentamicin B sulfate
Reactant of Route 2
Gentamicin B sulfate
Reactant of Route 3
Gentamicin B sulfate
Reactant of Route 4
Gentamicin B sulfate
Reactant of Route 5
Gentamicin B sulfate
Reactant of Route 6
Gentamicin B sulfate

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